molecular formula C9H7BrN2 B1341350 6-Bromoquinolin-3-amine CAS No. 930570-31-3

6-Bromoquinolin-3-amine

Cat. No. B1341350
CAS RN: 930570-31-3
M. Wt: 223.07 g/mol
InChI Key: SOWMKOLYWFAUPP-UHFFFAOYSA-N
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Description

6-Bromoquinolin-3-amine, also known as 3-Amino-6-bromoquinoline or 6-Bromo-quinolin-3-ylamine, is a chemical compound with the molecular formula C9H7BrN2 . It has a wide range of biological and pharmacological activities .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7BrN2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H,11H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . The molecular weight of the compound is 223.07 .

Scientific Research Applications

Reactivity and Synthesis

  • Reactivity with Potassium Amide: 6-Bromoquinolin-3-amine shows interesting reactivity when reacted with potassium amide in liquid ammonia. This type of reaction is essential in synthetic organic chemistry for creating new compounds and understanding reaction mechanisms (Pomorski et al., 2010).
  • Friedländer Synthesis: A novel approach using the Friedländer synthesis incorporates 6-bromoquinoline into chelating ligands, which are crucial in coordination chemistry and have potential applications in catalysis and material science (Hu et al., 2003).

Chemical Transformations

  • Buchwald-Hartwig Amination: This compound is used in Buchwald-Hartwig amination reactions, a pivotal method in organic chemistry for forming carbon-nitrogen bonds. Such reactions are fundamental in synthesizing pharmaceuticals, agrochemicals, and advanced materials (Smith et al., 2008).
  • Indazole Synthesis: this compound is involved in the synthesis of indazoloisoquinolin-amines, compounds with potential applications in pharmaceuticals due to their fluorescent properties (Balog et al., 2013).

Biological Activity and Applications

  • Quinazolinone Derivatives: The synthesis of quinazolinones from this compound is researched for their potential biological activity. These compounds have significant implications in medicinal chemistry (El-Hashash et al., 2016).
  • Dengue Virus Inhibition: Research on 4-anilinoquinolines derived from this compound has shown potential in inhibiting Dengue virus, highlighting its significance in developing antiviral agents (Huang et al., 2021).

Safety and Hazards

The safety information for 6-Bromoquinolin-3-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Mechanism of Action

Action Environment

The action, efficacy, and stability of 6-Bromoquinolin-3-amine could be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other molecules or ions, and the specific cellular or tissue context. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Biochemical Analysis

Biochemical Properties

6-Bromoquinolin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, leading to changes in their activity. For instance, it may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting the enzyme’s function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, this compound can cause toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and induction of apoptosis. Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various compounds. These interactions can affect metabolic flux and alter the levels of metabolites within the cell. Additionally, this compound may influence the activity of cofactors required for enzymatic reactions, further impacting metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may be found in the cytoplasm, where it can modulate enzyme activity and metabolic pathways .

properties

IUPAC Name

6-bromoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWMKOLYWFAUPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588918
Record name 6-Bromoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

930570-31-3
Record name 6-Bromoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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